2-Fluorobiphenyl

Overview

Description

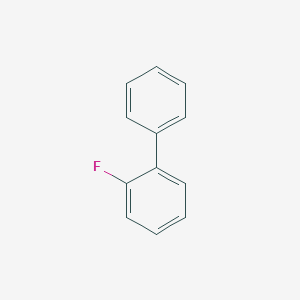

2-Fluorobiphenyl (CAS: 321-60-8) is a fluorinated aromatic compound with the molecular formula C₁₂H₉F and a molecular weight of 172.20 g/mol. It exists as white to off-white crystals with a melting point of 71–74°C and a boiling point of 248°C . Structurally, it consists of two benzene rings connected by a single bond, with a fluorine atom substituted at the ortho position of one ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluorobiphenyl can be synthesized through several methods. One common approach involves the reaction of 2-fluoroiodobenzene with phenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), under Suzuki coupling conditions. The reaction typically occurs in an organic solvent like toluene, with a base such as potassium carbonate, at elevated temperatures.

Industrial Production Methods: In industrial settings, this compound is often produced via the halogen exchange reaction, where biphenyl is treated with a fluorinating agent like antimony trifluoride or hydrogen fluoride in the presence of a catalyst. This method is favored for its scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-Fluorobiphenyl undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form fluoro-substituted biphenyl ketones or carboxylic acids.

Reduction: The compound can be reduced to form biphenyl derivatives with reduced fluorine content.

Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atom is replaced by other substituents like nitro, amino, or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents like nitric acid for nitration or bromine for bromination under controlled conditions.

Major Products:

Oxidation: Fluorobiphenyl ketones and carboxylic acids.

Reduction: Biphenyl derivatives with reduced fluorine content.

Substitution: Fluorobiphenyl derivatives with various substituents.

Scientific Research Applications

Organic Synthesis

Versatile Building Block

2-Fluorobiphenyl is widely recognized as a crucial building block in organic synthesis. Its structure allows for the efficient creation of complex organic molecules. The compound can participate in numerous reactions, facilitating the development of various derivatives that are essential in chemical research and industrial applications .

Material Science

Development of Advanced Materials

In material science, this compound plays a vital role in the production of polymers and liquid crystals. These materials are critical for electronics and display technologies. The incorporation of fluorinated compounds like this compound enhances the thermal stability and optical properties of these materials, making them suitable for high-performance applications .

Pharmaceuticals

Key Intermediate in Drug Synthesis

The pharmaceutical industry utilizes this compound as an intermediate in the synthesis of various drug compounds. Its ability to modify biological activity through fluorination makes it valuable for developing new drugs with improved efficacy and reduced side effects. Research has shown that compounds derived from this compound can exhibit enhanced pharmacological properties compared to their non-fluorinated counterparts .

Environmental Studies

Research on Organic Pollutants

In environmental science, this compound is employed to study the behavior and degradation of organic pollutants. It aids researchers in understanding how such compounds interact with biological systems and the environment. This knowledge is crucial for developing effective remediation strategies for contaminated sites .

Analytical Chemistry

Standard in Chromatography and Spectroscopy

this compound serves as an internal standard in analytical techniques like gas chromatography-mass spectrometry (GC-MS). Its consistent properties allow for accurate quantification of environmental pollutants and other complex mixtures. This application is particularly important for ensuring the reliability of analytical results in both research and regulatory contexts .

Case Study 1: Biodegradation Research

A study investigated the biodegradation capabilities of Pseudomonas pseudoalcaligenes KF707 when fed with this compound as its sole carbon source. The results indicated that this bacterium could effectively metabolize the compound, leading to insights into bioremediation processes for fluorinated pollutants .

Case Study 2: Pharmaceutical Development

Research involving the synthesis of new drug candidates highlighted how derivatives of this compound exhibited improved binding affinity to target proteins compared to traditional compounds. This study underscored the importance of fluorinated aromatic compounds in enhancing drug efficacy and specificity .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for complex organic molecules |

| Material Science | Used in polymers and liquid crystals for electronics |

| Pharmaceuticals | Intermediate in drug synthesis with enhanced efficacy |

| Environmental Studies | Research on degradation of organic pollutants |

| Analytical Chemistry | Internal standard for accurate analysis in chromatography and spectroscopy |

Mechanism of Action

The mechanism by which 2-fluorobiphenyl exerts its effects is primarily through its interactions with enzymes and proteins in biological systems. For instance, in the synthesis of flurbiprofen, this compound undergoes enzymatic transformations that lead to the formation of the active pharmaceutical ingredient. The molecular targets and pathways involved include the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory response.

Comparison with Similar Compounds

Biphenyl

| Property | 2-Fluorobiphenyl | Biphenyl |

|---|---|---|

| Molecular Formula | C₁₂H₉F | C₁₂H₁₀ |

| Molecular Weight (g/mol) | 172.20 | 154.21 |

| Melting Point (°C) | 71–74 | 69–71 |

| Boiling Point (°C) | 248 | 255 |

| Stock Shift (Δλ, nm) | Intermediate (e.g., 15–30) | Large (e.g., >40) |

| Interannular Angle (°) | ~20 (non-planar) | ~30–40 (non-planar) |

Key Differences :

- Geometry & Electronic States : Biphenyl exhibits a larger Stock shift (difference in absorption and fluorescence maxima), indicating significant geometry differences between its ground and excited states. In contrast, this compound shows an intermediate Stock shift, suggesting smaller conformational changes due to steric and electronic effects of the fluorine atom .

- Fluorine Effects : The ortho-fluorine substituent in this compound introduces steric hindrance and electronic repulsion, reducing the interannular angle compared to biphenyl. This results in a more rigid structure, as confirmed by fluorine-19 NMR studies .

4-Fluorobiphenyl

| Property | This compound | 4-Fluorobiphenyl |

|---|---|---|

| Fluorine Position | Ortho (C2) | Para (C4) |

| Reactivity | Lower | Higher |

| Electronic Effects | Steric hindrance dominant | Resonance effects dominant |

Key Differences :

- Substitution Position : The para-fluorine in 4-fluorobiphenyl allows for resonance stabilization, enhancing its reactivity in electrophilic substitution reactions. In contrast, the ortho-fluorine in this compound causes steric hindrance, limiting reactivity .

- Environmental Stability : this compound is more resistant to microbial degradation in environmental samples compared to its para-substituted counterpart .

2,2'-Difluorobiphenyl

| Property | This compound | 2,2'-Difluorobiphenyl |

|---|---|---|

| Fluorine Substitution | Monosubstituted | Disubstituted |

| Melting Point (°C) | 71–74 | 95–98 (estimated) |

| Steric Effects | Moderate | High |

Key Differences :

- Steric Hindrance : The disubstituted 2,2'-difluorobiphenyl has greater steric repulsion between fluorine atoms, leading to a more twisted conformation and higher thermal stability .

- Applications : While this compound is used as an NMR probe, 2,2'-difluorobiphenyl is primarily studied for its electronic properties in solvent dynamics experiments .

Fluorene

| Property | This compound | Fluorene |

|---|---|---|

| Structure | Non-bridged | Bridged (methylene group) |

| Stock Shift (Δλ, nm) | Intermediate | Small (<10) |

| Planarity | Non-planar | Planar |

Key Differences :

- Conformational Flexibility: Fluorene’s methylene bridge enforces a planar structure, resulting in minimal geometry differences between ground and excited states (small Stock shift). This compound’s non-bridged structure allows for torsional flexibility, yielding intermediate Stock shifts .

Environmental and Analytical Performance

This compound is widely used as a surrogate standard in EPA methods (e.g., 8270D) for environmental monitoring. Despite this, its chemical stability and detectability via ¹⁹F NMR and GC-MS make it a preferred choice over more reactive analogs like 2-fluorophenol .

Biological Activity

2-Fluorobiphenyl, a derivative of biphenyl with a fluorine atom at the second position, has garnered attention for its diverse biological activities. This article explores its antimicrobial properties, anti-inflammatory effects, and potential applications in medicinal chemistry, supported by relevant case studies and research findings.

- Chemical Formula : C12H9F

- Molecular Weight : 182.20 g/mol

- CAS Number : 67579-24-6

Antimicrobial Activity

Research has indicated that this compound derivatives exhibit significant antimicrobial activity. A study focusing on fluoroaryl-2,2'-bichalcophene compounds demonstrated that certain derivatives showed potent inhibition against Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 16 µM to 128 µM. The introduction of fluorine into the phenyl group was found to enhance antimicrobial activity significantly, suggesting a structure-activity relationship (SAR) that favors fluorinated compounds .

Table 1: Antimicrobial Activity of Selected Fluoroaryl Compounds

| Compound | Inhibition Zone (mm) | MIC (µM) |

|---|---|---|

| MA-1156 | 15 | 16 |

| MA-1115 | 16 | 32 |

| MA-1116 | 16 | 64 |

| MA-1113 | - | 128 |

Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory properties. The compound 2-(this compound-4-yl)-N-(3-methylpyridin-2-yl)propanamide (Flu-AM1) was characterized as a dual fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX) inhibitor. Both enantiomers of Flu-AM1 were shown to inhibit COX-2 more effectively than arachidonic acid oxygenation, indicating a potential therapeutic application in pain management without the gastrointestinal side effects commonly associated with traditional NSAIDs .

Case Study: Efficacy of Flu-AM1

In vitro studies on RAW 264.7 macrophage cells revealed that Flu-AM1 significantly inhibited the production of prostaglandins D2 and E2, which are key mediators in inflammatory responses. Notably, the compound did not affect levels of the endocannabinoid 2-arachidonoylglycerol (2-AG), suggesting a selective mechanism that could be beneficial in treating inflammatory conditions while minimizing adverse effects .

Pharmacokinetics

The pharmacokinetics of related compounds such as 4'-ethynyl-2-fluorobiphenyl have been investigated to understand absorption and metabolism. In rat models, this compound was rapidly absorbed with significant excretion through urine. The primary metabolite identified was (2-fluoro-4'-biphenylyl)acetic acid, which retained anti-inflammatory properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-fluorobiphenyl, and how can purity be validated?

- This compound is synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura coupling between fluorobenzene derivatives and aryl boronic acids) . Post-synthesis, purity is validated using gas chromatography-mass spectrometry (GC-MS) to detect impurities and nuclear magnetic resonance (NMR) spectroscopy (e.g., NMR at 282 MHz) to confirm structural integrity . For high-purity applications (e.g., analytical standards), recrystallization in dichloromethane or hexane is recommended .

Q. How is this compound utilized as an internal standard in environmental analysis?

- It serves as a surrogate standard for quantifying polycyclic aromatic hydrocarbons (PAHs), polychlorinated biphenyls (PCBs), and organic pesticides in sediment/water samples. Methodologically, it is spiked into samples prior to extraction (e.g., pressurized liquid extraction) to monitor matrix effects and analyte recovery rates. Quantification is performed via GC-MS with selected ion monitoring (SIM), where its unique fragments (e.g., 172.2) distinguish it from target analytes .

Q. What spectroscopic techniques are critical for characterizing this compound’s electronic properties?

- UV-Vis absorption spectroscopy (in solvents like 3-methylpentane) identifies its - transitions, while fluorescence spectroscopy at cryogenic temperatures (77 K) reveals Stokes shifts (~5–10 nm) indicative of conformational changes in excited states . Computational methods (e.g., DFT) model interannular fluorine-hydrogen interactions affecting photophysical behavior .

Advanced Research Questions

Q. How do metabolic pathways of this compound differ across biological models?

- In Pseudomonas pseudoalcaligenes KF707, it is metabolized via biphenyl dioxygenase to yield 4-fluorobenzoic acid and dihydrodiols, detectable via NMR . Contrastingly, hepatic microsomes from Aroclor 1254-treated rats hydroxylate the compound at ortho positions, confirmed by LC-MS/MS . Comparative studies require controlled incubation conditions (e.g., NADPH cofactor supplementation for microsomal assays) and species-specific enzyme inhibition tests .

Q. What experimental strategies resolve discrepancies in surrogate recovery rates during GC-MS analysis?

- Low recovery (<60%) of this compound in complex matrices (e.g., soil) is attributed to co-eluting interferents or incomplete extraction. Solutions include:

- Matrix-matched calibration : Spiking surrogate into blank matrices to adjust for signal suppression .

- Dilution studies : Reducing matrix effects by diluting extracts until recovery meets EPA Method 8270 criteria (70–130%) .

- Alternative surrogates : Using deuterated analogs (e.g., -fluorobiphenyl) to avoid interference from native compounds .

Q. How does fluorination positionally influence this compound’s photophysical behavior?

- Substitution at the ortho position induces steric hindrance, reducing coplanarity between benzene rings. This is evidenced by:

- Fluorescence anisotropy : Higher rigidity in this compound vs. 4-fluorobiphenyl under polarized excitation .

- Solvatochromic shifts : Larger Stokes shifts in polar solvents due to dipole-dipole interactions with fluorine .

- Experimental validation involves time-resolved fluorescence spectroscopy and temperature-dependent spectral measurements .

Q. Data Contradictions and Resolution

Q. Why do reported melting points for this compound vary between 73.5°C and 76°C?

- Variations arise from impurities (e.g., residual solvents) or polymorphic forms. To resolve:

- DSC analysis : Confirm melting point via differential scanning calorimetry at 5°C/min heating rates .

- Recrystallization : Purify using gradient sublimation to isolate the thermodynamically stable form .

Q. How to reconcile conflicting data on its microbial degradation efficiency?

- Discrepancies in degradation rates (e.g., C. elegans vs. Pseudomonas) stem from enzyme specificity and substrate concentration. Methodological adjustments:

Properties

IUPAC Name |

1-fluoro-2-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLECYOQFQXJYBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F | |

| Record name | 2-FLUOROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20412 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047744 | |

| Record name | 2-Fluorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-fluorobiphenyl appears as colorless crystals., Colorless solid; [CAMEO] Off-white crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 2-FLUOROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20412 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Fluorobiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10863 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

478 °F at 760 mmHg (NTP, 1992) | |

| Record name | 2-FLUOROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20412 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.2452 at 77 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 2-FLUOROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20412 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

321-60-8 | |

| Record name | 2-FLUOROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20412 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Fluorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000321608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluorobiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Biphenyl, 2-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Fluorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Fluorobiphenyl | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC8Q87V4QY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

164.3 °F (NTP, 1992) | |

| Record name | 2-FLUOROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20412 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.